2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
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Description
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
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Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic molecule that integrates multiple bioactive moieties. Its structural features include an indole moiety, a triazole ring, and an acetamide group, which contribute to its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C21H19N5O2S, with a molecular weight of approximately 443.47 g/mol. The presence of the indole ring is significant for its interaction with various biological targets, while the triazole moiety is known for its ability to inhibit enzymes involved in drug metabolism.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer activities. For instance, studies have shown that derivatives of triazole-thiones possess chemopreventive and chemotherapeutic properties against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HCT 116 (colon cancer) | 4.36 | Inhibition of CDK2 |
Related Triazole Derivative | MCF-7 (breast cancer) | 18.76 | Induction of apoptosis |
The compound has been reported to exhibit an IC50 value of 4.36 µM against HCT 116 cells, indicating potent anticancer activity compared to established drugs like doxorubicin .
Antimicrobial Activity
Compounds containing triazole rings have also demonstrated significant antimicrobial properties. For example:
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | Mycobacterium bovis BCG | 31.25 |
Related Triazole Derivative | Streptococcus pneumoniae | Equivalent to streptomycin |
In vitro studies have shown that similar indole and triazole derivatives exhibit comparable bactericidal activity to standard antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety is known to inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially enhancing therapeutic efficacy.
- Receptor Interaction : The indole structure may interact with serotonin receptors and other targets involved in cell signaling pathways, leading to altered cellular responses.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling cascades.
Case Studies
A notable study examined the effects of various substituted triazoles on cancer cell lines and found that modifications in the phenyl group significantly influenced bioactivity. The presence of electron-withdrawing groups enhanced anticancer potency .
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-28-12-11-26-20(17-13-22-18-10-6-5-9-16(17)18)24-25-21(26)29-14-19(27)23-15-7-3-2-4-8-15/h2-10,13,22H,11-12,14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUXJBVYEXFGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.